molecular formula C13H17BFNO2 B13475864 2-fluoro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

2-fluoro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

Cat. No.: B13475864
M. Wt: 249.09 g/mol
InChI Key: FGGHRRWEZRZJHH-CMDGGOBGSA-N
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Description

2-fluoro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and a boronic ester group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoropyridine and a suitable boronic ester precursor.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Catalysts: Palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0), are often used to facilitate the coupling reaction.

    Temperature: The reaction temperature is typically maintained between 50-100°C to ensure optimal reaction rates and yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The fluorine atom can be reduced under specific conditions to yield a hydrogen-substituted pyridine derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: this compound boronic acid.

    Reduction: 2-hydro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drug candidates and bioactive molecules.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-fluoro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine stands out due to its unique combination of a fluorine atom and a boronic ester group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H17BFNO2

Molecular Weight

249.09 g/mol

IUPAC Name

2-fluoro-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

InChI

InChI=1S/C13H17BFNO2/c1-12(2)13(3,4)18-14(17-12)9-8-10-6-5-7-11(15)16-10/h5-9H,1-4H3/b9-8+

InChI Key

FGGHRRWEZRZJHH-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=NC(=CC=C2)F

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=NC(=CC=C2)F

Origin of Product

United States

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